molecular formula C6H7F3O B1588885 2-(Trifluoromethyl)cyclopentanone CAS No. 95524-19-9

2-(Trifluoromethyl)cyclopentanone

Cat. No. B1588885
CAS RN: 95524-19-9
M. Wt: 152.11 g/mol
InChI Key: LQVDWRMXWKNZNG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclopentanone is a chemical compound with the molecular formula C6H7F3O . It is a derivative of cyclopentanone, where one of the hydrogen atoms is replaced by a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)cyclopentanone consists of a five-membered cyclopentanone ring with a trifluoromethyl group attached to the second carbon atom . The molecular weight of this compound is 152.11 .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)cyclopentanone has a molecular weight of 152.114 and a density of 1.3±0.1 g/cm3 . Its boiling point is 129.6±35.0 °C .

Scientific Research Applications

Biomass Conversion to Bio-jet Fuel

2-(Trifluoromethyl)cyclopentanone derivatives have been explored for the direct synthesis of high-density aviation fuel from lignocellulose. A dual-bed catalyst system facilitates the conversion of cyclopentanone to tri(cyclopentane), showcasing an integrated process from biomass to bio-jet fuel with high carbon yield. This highlights the potential of using cyclopentanone derivatives in renewable energy applications, providing an alternative to conventional aviation fuels with improved density and volumetric heating value (Sheng et al., 2016).

Enhancing Polymer Stability

In polymer science, 2-(Trifluoromethyl)cyclopentanone derivatives such as 2,5 bis(2-furylmethylene) cyclopentanone (F2C) have been identified as effective inhibitors of thermal oxidation in polypropylene. F2C demonstrates captodative properties towards free radicals, potentially due to its cyclopentanone moiety, offering significant insights into the stabilization of polymers against thermal degradation. This research supports the development of more durable and stable polymer materials for various applications (Rychlý et al., 2014).

Prostaglandin Research

Cyclopentanone derivatives, specifically cyclopentenone prostaglandins, have been studied for their biological activities, including anti-inflammatory, anti-neoplastic, and anti-viral effects. The unique bioactivity of these compounds, not mediated by traditional prostanoid receptor binding but through interactions with cellular proteins, underscores the therapeutic potential of cyclopentanone derivatives in medicine (Straus & Glass, 2001).

Catalysis and Chemical Synthesis

Research into the catalytic applications of 2-(Trifluoromethyl)cyclopentanone derivatives has led to the development of hydrophobic catalysts for aldol condensation reactions, enhancing the stability and efficiency of cyclopentanone as a biomass conversion intermediate. Such advancements contribute to the sustainable synthesis of fuels and chemicals, highlighting the versatile role of cyclopentanone derivatives in catalysis (Ngo et al., 2018).

Combustion Characteristics for Biofuels

Investigations into the combustion properties of cyclopentanone indicate its potential as a biofuel. The study of its laminar flame characteristics at elevated temperatures provides valuable data for understanding how cyclopentanone and its derivatives might perform as renewable energy sources, contributing to the development of alternative fuels with desirable combustion properties (Bao et al., 2017).

Future Directions

The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade . This suggests that compounds like 2-(Trifluoromethyl)cyclopentanone could have potential applications in the development of advanced materials, agrochemicals, and pharmaceuticals .

properties

IUPAC Name

2-(trifluoromethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVDWRMXWKNZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462197
Record name 2-(Trifluoromethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)cyclopentanone

CAS RN

95524-19-9
Record name 2-(Trifluoromethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Itoh, K Mikami - Journal of fluorine chemistry, 2006 - Elsevier
The radical trifluoromethylation of ketone Ti ate enolates gave α-CF 3 ketones in good yields. The use of excess amount of LDA and Ti(O i Pr) 4 in the preparation of Ti ate enolates is …
Number of citations: 44 www.sciencedirect.com
Y Itoh, K Mikami - Tetrahedron, 2006 - Elsevier
It has generally been believed that highly basic Li enolates cannot be applied as substrates for radical trifluoromethylation due to defluorination of the α-CF 3 product. However, Li …
Number of citations: 74 www.sciencedirect.com

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